Calcium bis(nonylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(nonylphenolate) is an organometallic compound with the molecular formula C30H46CaO2. It is composed of calcium ions coordinated with two nonylphenolate ligands. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bis(nonylphenolate) can be synthesized through the reaction of calcium hydroxide with nonylphenol in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
Ca(OH)2+2C9H19C6H4OH→Ca(C9H19C6H4O)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium bis(nonylphenolate) involves large-scale reactors where calcium hydroxide and nonylphenol are mixed in precise stoichiometric ratios. The reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through filtration and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium bis(nonylphenolate) oxide.
Reduction: It can be reduced under specific conditions to yield calcium and nonylphenol.
Substitution: The nonylphenolate ligands can be substituted with other phenolate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed
Oxidation: Calcium bis(nonylphenolate) oxide.
Reduction: Calcium metal and nonylphenol.
Substitution: Various substituted phenolate derivatives.
Scientific Research Applications
Calcium bis(nonylphenolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of lubricants, surfactants, and stabilizers for plastics.
Mechanism of Action
The mechanism of action of calcium bis(nonylphenolate) involves its interaction with molecular targets such as enzymes and proteins. The nonylphenolate ligands can bind to active sites on enzymes, inhibiting their activity. Additionally, the calcium ions can interact with cellular pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Calcium bis(phenolate): Similar structure but with phenolate ligands instead of nonylphenolate.
Calcium bis(tert-butylphenolate): Contains tert-butylphenolate ligands.
Calcium bis(octylphenolate): Contains octylphenolate ligands.
Uniqueness
Calcium bis(nonylphenolate) is unique due to the presence of nonylphenolate ligands, which impart specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
30977-64-1 |
---|---|
Molecular Formula |
C30H46CaO2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
calcium;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Ca/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
InChI Key |
MNLGVQYZYLJHCW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.